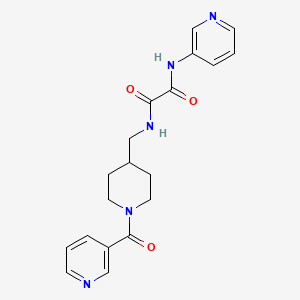

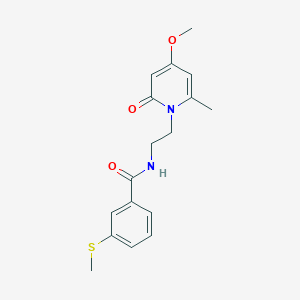

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as NPB-01, is a novel synthetic compound that has gained attention for its potential therapeutic applications in various neurological disorders. NPB-01 is a small molecule that has been designed to specifically target the sigma-1 receptor, a protein that is involved in several cellular processes, including neuronal survival, neuroplasticity, and neurotransmitter release.

Applications De Recherche Scientifique

Enzymatic Activity and Inhibition

NNMT Inhibition for Disease Modulation

NNMT, a prevalent enzyme in the human body involved in the N-methylation of nicotinamide (vitamin B3) and other pyridine-containing small molecules, has been linked to several diseases, including cancers, Parkinson's disease, diabetes, and obesity. Studies have focused on the development of assays for NNMT activity and its inhibition, suggesting a potential therapeutic target. The enzyme's ability to N-methylate a variety of pyridine-containing molecules also points to its role in xenobiotic detoxification, further underscoring the medicinal importance of its inhibitors (van Haren et al., 2016).

Discovery of Bisubstrate Inhibitors

Research has identified bisubstrate inhibitors that occupy both substrate and cofactor binding sites of NNMT, offering insights into the development of potent and selective inhibitors. These findings are crucial for understanding NNMT's role in physiology and pathophysiology, with implications for therapeutic interventions (Babault et al., 2018).

Metabolic and Physiological Implications

Impact on Endothelial Function

A study on N1-methylnicotinamide (MNA+) has demonstrated its potential in inducing vasorelaxation in human blood vessels, highlighting the role of increased nitric oxide bioavailability in the endothelium. This suggests therapeutic relevance for disorders like hypercholesterolemia and atherosclerosis, indicating a physiological application of nicotinamide metabolism and its derivatives (Domagala et al., 2012).

Role in Malignant Melanoma

NNMT's expression has been investigated in the context of cutaneous malignant melanoma, showing higher expression in melanoma compared to nevi. This suggests NNMT's potential as a biomarker for melanoma, providing a novel avenue for diagnosis and prognosis in cancer research (Ganzetti et al., 2018).

Propriétés

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c25-17(18(26)23-16-4-2-8-21-13-16)22-11-14-5-9-24(10-6-14)19(27)15-3-1-7-20-12-15/h1-4,7-8,12-14H,5-6,9-11H2,(H,22,25)(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUQOKNXLINRMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

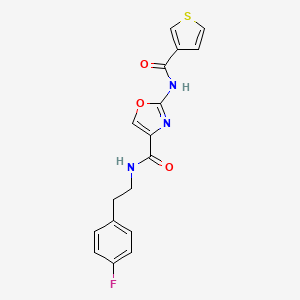

![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)

![Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2370274.png)

![3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2370277.png)

ethylamine dihydrochloride](/img/structure/B2370281.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/no-structure.png)

![9-cyclohexyl-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370287.png)

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B2370294.png)